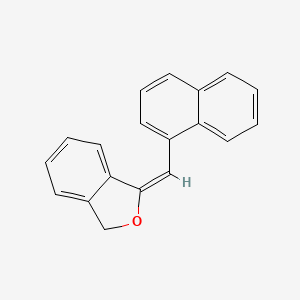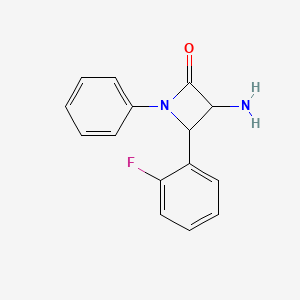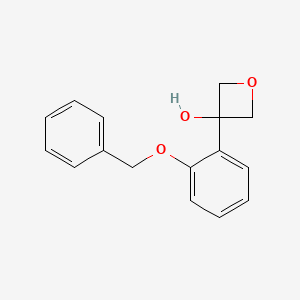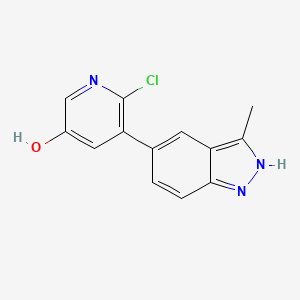![molecular formula C11H14BrNO B11858843 2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine CAS No. 832724-75-1](/img/structure/B11858843.png)
2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine is an organic compound that features an aziridine ring substituted with a bromomethyl group and a 3-methoxyphenylmethyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine typically involves the reaction of 3-methoxybenzylamine with an appropriate bromomethylating agent under controlled conditions. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The aziridine ring can be opened under reductive conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include amines and ring-opened derivatives.
Scientific Research Applications
2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine involves its reactivity due to the strained aziridine ring and the presence of the bromomethyl group. The compound can interact with nucleophiles, leading to ring-opening reactions and the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine is unique due to its combination of an aziridine ring and a bromomethyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a wide range of complex molecules.
Properties
CAS No. |
832724-75-1 |
|---|---|
Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-(bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-4-2-3-9(5-11)7-13-8-10(13)6-12/h2-5,10H,6-8H2,1H3 |
InChI Key |
KXNSOYVFWZNABF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC2CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11858773.png)



![1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)-](/img/structure/B11858802.png)
![(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11858816.png)
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-](/img/structure/B11858822.png)

![10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11858833.png)

